BenchChemオンラインストアへようこそ!

2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide

Carbonic anhydrase inhibition Binding affinity N-alkyl SAR

2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide (CAS 1155081-09-6; molecular formula C₉H₁₃ClN₂O₂S; MW 248.73 g/mol) is a 2-chloro-3-pyridinesulfonamide bearing an N-isobutyl substituent. The compound belongs to the 2-substituted-3-sulfonamidepyridine class, which has been disclosed in patent literature as possessing dual alpha- and beta-adrenergic blocking activity with hypotensive utility; the isobutyl group is explicitly identified as a preferred branched C₁–C₆ alkyl substituent within this pharmacophore.

Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
Cat. No. B7865863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide
Molecular FormulaC9H13ClN2O2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C9H13ClN2O2S/c1-7(2)6-12-15(13,14)8-4-3-5-11-9(8)10/h3-5,7,12H,6H2,1-2H3
InChIKeyVQZYRJIQVCIKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide – CAS 1155081-09-6 Procurement & Differentiation Baseline


2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide (CAS 1155081-09-6; molecular formula C₉H₁₃ClN₂O₂S; MW 248.73 g/mol) is a 2-chloro-3-pyridinesulfonamide bearing an N-isobutyl substituent . The compound belongs to the 2-substituted-3-sulfonamidepyridine class, which has been disclosed in patent literature as possessing dual alpha- and beta-adrenergic blocking activity with hypotensive utility; the isobutyl group is explicitly identified as a preferred branched C₁–C₆ alkyl substituent within this pharmacophore [1]. The 2-chloro substituent provides a synthetic handle for further derivatisation via nucleophilic aromatic substitution or cross-coupling, while the sulfonamide moiety serves as a zinc-binding group for carbonic anhydrase (CA) inhibition [2]. Commercially, the compound is available at 98% purity from suppliers such as Leyan (Cat. No. 1580739) and AKSci (Cat. No. 5005EY), with a calculated LogP of 1.67 and TPSA of 59.06 Ų .

Why 2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide Cannot Be Replaced by Generic N-Alkyl Pyridine-3-sulfonamide Analogs


Within the 2-chloro-3-pyridinesulfonamide series, the N-alkyl substituent is not a passive spectator but a critical determinant of target binding, physicochemical profile, and synthetic trajectory. The patent literature on 2-substituted-3-sulfonamidepyridines explicitly prioritises branched alkyl groups—specifically including isobutyl—for achieving dual alpha- and beta-adrenergic blockade, implying that linear or shorter N-alkyl analogs (e.g., N-methyl, N-ethyl, N-propyl) would not reproduce this pharmacological fingerprint [1]. Quantitative binding data confirm this divergence: the target compound exhibits a measurable but modest Kd of 2.3–3.4 μM for human carbonic anhydrase II (hCA II) by nanoESI-MS and SPR [2], whereas the N-propyl analog (2-chloro-N-propylpyridine-3-sulfonamide) shows a dramatically weaker Kd > 200 μM against hCA III, representing at least a ~60-fold loss in binding affinity [3]. The isobutyl group also modulates LogP (calculated 1.67) and steric profile, differentiating the compound from both the less lipophilic N-methyl (C₆H₇ClN₂O₂S, MW 206.65) and the heavier 5-bromo-N-isobutyl analog (MW 293.18), each of which would exhibit altered membrane permeability, metabolic stability, and target selectivity. Generic substitution without explicit comparative binding and functional data therefore carries a high risk of nullifying biological activity.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide Against Closest Analogs


hCA II Binding Affinity: Isobutyl vs. N-Propyl Analog

The target compound binds human carbonic anhydrase II (hCA II) with a Kd of 2.3–3.4 μM (2,300–3,400 nM) as determined by nanoESI-MS and surface plasmon resonance (SPR) [1]. In contrast, the closest commercially available N-alkyl analog, 2-chloro-N-propylpyridine-3-sulfonamide, exhibits a Kd > 200 μM (>200,000 nM) against recombinant hCA III, representing a greater than 60-fold loss in binding affinity [2]. This demonstrates that the branched isobutyl substituent confers substantially tighter target engagement than a linear propyl chain, directly informing selection for CA-focused screening campaigns.

Carbonic anhydrase inhibition Binding affinity N-alkyl SAR

Patent-Preferred Isobutyl Substituent for Dual Adrenergic Blockade

European Patent EP 0131861 A2, assigned to Fabrica de Productos Quimicos y Farmaceuticos Abello, S.A., explicitly claims 2-substituted-3-sulfonamidepyridine compounds as hypotensives and alpha/beta adrenergic blocking agents. Within the Markush structure, the substituent R₇ on the nitrogen is defined as a C₁–C₆ alkyl group 'preferably branched out, e.g., with isopropyl, isobutyl, t-butyl, isoamyl, t-amyl, neopentyl groups' [1]. The isobutyl-bearing target compound is therefore situated within the patent's preferred subgenus, whereas linear N-alkyl analogs (N-methyl, N-ethyl, N-propyl) fall outside the explicitly preferred branched alkyl scope. This provides a documented intellectual property and pharmacological rationale for selecting the isobutyl derivative over linear-chain alternatives in adrenergic receptor-targeted research programmes.

Adrenergic pharmacology Antihypertensive Structure-activity relationship

Calculated LogP and Lipophilic Efficiency Differentiation from N-Methyl and 5-Bromo Analogs

The target compound has a calculated LogP of 1.67 (ALogP) based on vendor-provided computational data . This places it in a favourable lipophilicity range for CNS drug-likeness (typically LogP 1–3) and contrasts with the N-methyl analog (2-chloro-N-methylpyridine-3-sulfonamide, MW 206.65), which would be expected to exhibit a lower LogP (~1.0–1.2 based on the loss of two methylene units), and the 5-bromo-N-isobutyl analog (MW 293.18, halogen substitution altering both lipophilicity and electronic profile) . The isobutyl group provides a balanced LogP that may enhance membrane permeability relative to shorter N-alkyl chains while avoiding the excessive lipophilicity and potential metabolic liability associated with larger halogens or extended alkyl groups.

Physicochemical profiling LogP Drug-likeness

Synthetic Versatility: 2-Chloro Substituent as a Divergent Functionalisation Handle

The 2-chloro substituent on the pyridine ring of the target compound provides a versatile leaving group for nucleophilic aromatic substitution (SNAr) and metal-catalysed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the scaffold . This contrasts with the 6-amino-N-isobutylpyridine-3-sulfonamide analog (CAS 1250218-61-1), where the electron-donating amino group deactivates the ring toward SNAr, and the 5-bromo-N-isobutyl analog (CAS 1250334-29-2), where bromine at the 5-position alters the regiochemistry of further substitution . The 2-chloro-3-sulfonamide arrangement is also specifically employed as an intermediate in endothelin antagonist synthesis, as documented in the patent literature for 2-chloropyridine-3-sulfonamide derivatives [1].

Medicinal chemistry Parallel synthesis Scaffold diversification

Recommended Application Scenarios for 2-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide Based on Quantitative Evidence


Primary Screening in Carbonic Anhydrase II (hCA II) Inhibitor Discovery Programmes

With a directly measured Kd of 2.3–3.4 μM against hCA II, this compound serves as a validated starting point for fragment-based or scaffold-hopping CA inhibitor campaigns [1]. Its >60-fold affinity advantage over the N-propyl analog (Kd > 200 μM) justifies its selection as the preferred 2-chloro-3-pyridinesulfonamide probe for CA-focused biochemical screens. Researchers should use the compound at concentrations of 1–10 μM in stopped-flow CO₂ hydration or SPR-based assays to establish baseline SAR, then explore substitution at the 2-chloro position for affinity maturation.

Dual Alpha/Beta Adrenergic Receptor Pharmacology Studies

The patent disclosure of EP 0131861 A2 identifies the isobutyl-substituted 2-chloro-3-sulfonamidepyridine scaffold as part of the preferred subgenus for dual alpha- and beta-adrenergic blockade with hypotensive activity [1]. Although quantitative receptor binding data (Ki/IC₅₀) for this specific compound are not publicly available, the explicit inclusion of isobutyl among the preferred branched alkyl groups makes this compound the appropriate chemical probe for investigating the adrenergic pharmacology of this chemotype, rather than linear N-alkyl analogs that fall outside the patent's preferred scope. Functional assays in isolated tissue preparations (e.g., rat aorta for α₁ and guinea pig atria for β₁) are recommended to generate the missing receptor-level data.

Medicinal Chemistry Library Synthesis – 2-Chloro Diversification Hub

The combination of a 2-chloro leaving group with a stable sulfonamide and a lipophilicity-balanced isobutyl tail (LogP = 1.67) makes this compound an ideal core scaffold for parallel library synthesis [1]. The 2-chloro position is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and SNAr reactions, enabling rapid generation of 2-aryl, 2-amino, and 2-alkoxy analogs without requiring sulfonamide protection/deprotection steps. Procurement in 5–25 g quantities (available from Leyan and AKSci) supports multi-step derivatisation campaigns at reasonable cost.

Endothelin Antagonist Intermediate Research

2-Chloropyridine-3-sulfonamide derivatives are established intermediates in the synthesis of endothelin receptor antagonists, as documented in process chemistry literature [1]. The target compound's specific substitution pattern (2-Cl, 3-SO₂NH-iBu) provides a pre-functionalised scaffold that can be elaborated into more complex endothelin antagonist structures, potentially reducing synthetic step count relative to routes beginning from unsubstituted pyridine-3-sulfonamide.

Quote Request

Request a Quote for 2-chloro-N-(2-methylpropyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.